

Application Notes and Protocols for HJC0123

Administration in Nude Mice Xenografts

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Compound of Interest

Compound Name: HJC0123

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These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of **HJC0123**, a novel, orally bioavailable STAT3 inhibitor, in nude mice xenograft models. The provided information is based on preclinical studies demonstrating its efficacy in suppressing tumor growth.

Introduction

HJC0123 is a potent small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] STAT3 is a transcription factor that is constitutively activated in a wide variety of human cancers and plays a crucial role in tumor cell proliferation, survival, invasion, and angiogenesis.[1][3] **HJC0123** exerts its anticancer effects by inhibiting STAT3 phosphorylation, leading to the downregulation of STAT3 target genes, induction of apoptosis, and inhibition of cell cycle progression.[1][2][4][5] In vivo studies using nude mice xenografts have demonstrated the significant anti-tumor activity of **HJC0123**, highlighting its potential as a therapeutic agent for cancer.[1][2][4]

Key Experimental Data

The following tables summarize the quantitative data from in vivo studies of **HJC0123** in a breast cancer xenograft model.

Table 1: Xenograft Model Details

Parameter	Description
Cell Line	MDA-MB-231 (Estrogen Receptor-negative human breast cancer)
Animal Model	Female nude mice (4-6 weeks of age)
Tumor Implantation	2.5 x 10 ⁶ cells per mouse, resuspended in 100 μ L PBS, injected into the 3rd mammary fat pad

Table 2: **HJC0123** Administration Protocol

Parameter	Description
Drug	HJC0123 (Compound 5)
Dosage	50 mg/kg
Administration Route	Oral (p.o.)
Vehicle	50% DMSO with 50% polyethylene glycol
Dosing Schedule	Five days per week
Initiation of Treatment	When tumor volume reached approximately 200 mm ³

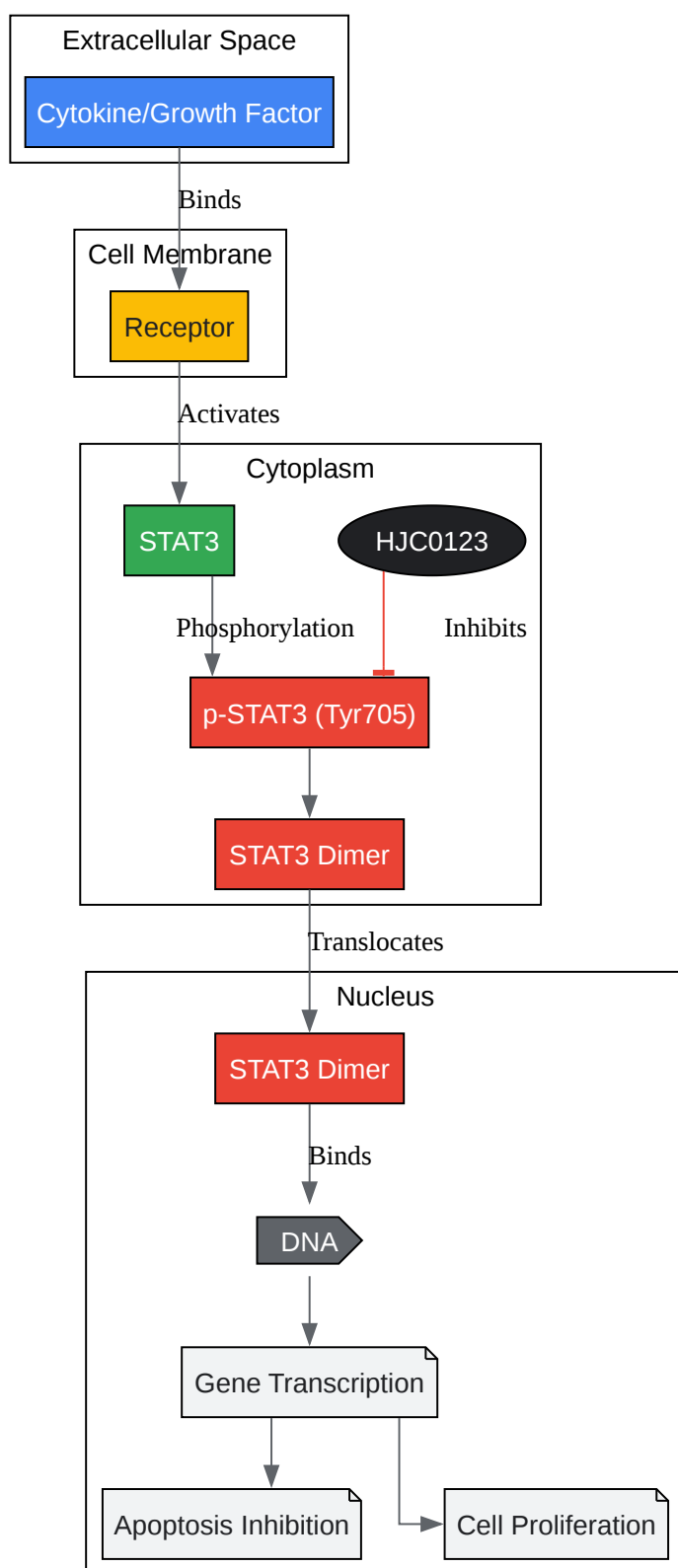
Table 3: Monitored In Vivo Efficacy Parameters

Parameter	Measurement Frequency	Calculation Formula
Tumor Volume	Daily	$V = 0.5 \times L \times W^2$ (L=length, W=width in mm)
Body Weight	Daily	-

Signaling Pathway

HJC0123 targets the STAT3 signaling pathway. Under normal physiological conditions, the activation of STAT3 is transient. However, in many cancers, STAT3 is constitutively

phosphorylated, leading to dimerization, nuclear translocation, and transcription of target genes involved in cell survival and proliferation. **HJC0123** inhibits the phosphorylation of STAT3 at the Tyr-705 residue, thereby blocking its downstream signaling cascade and promoting apoptosis, as evidenced by the increased expression of cleaved caspase-3.[1]



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Caption: **HJC0123** inhibits the STAT3 signaling pathway.

Experimental Protocols

I. Cell Culture and Preparation for Xenograft Implantation

- Cell Line: MDA-MB-231 human breast cancer cells.
- Culture Medium: Prepare appropriate culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO₂. Passage cells regularly to maintain exponential growth.
- Cell Harvesting: When cells reach 80-90% confluency, wash with phosphate-buffered saline (PBS), and detach using trypsin-EDTA.
- Cell Counting and Viability: Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in sterile PBS. Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.
- Preparation for Injection: Adjust the cell concentration to 2.5×10^7 cells/mL in sterile PBS. Keep the cell suspension on ice until injection.

II. Nude Mice Xenograft Model Establishment

- Animal Model: Use female athymic nude mice, 4-6 weeks of age.
- Acclimatization: Allow mice to acclimatize for at least one week before any experimental procedures.
- Tumor Cell Implantation:
 - Anesthetize the mouse using an appropriate anesthetic agent.
 - Inject 100 µL of the MDA-MB-231 cell suspension (2.5×10^6 cells) subcutaneously into the third mammary fat pad.
- Tumor Growth Monitoring:

- Monitor the mice daily for tumor development.
- Once tumors are palpable, measure the length and width of the tumors daily using calipers.
- Calculate the tumor volume using the formula: $V = 0.5 \times L \times W^2$.
- Monitor the body weight of the mice daily.
- Randomization: When the average tumor volume reaches approximately 200 mm³, randomly assign the mice into treatment and control groups (e.g., 6-7 mice per group).

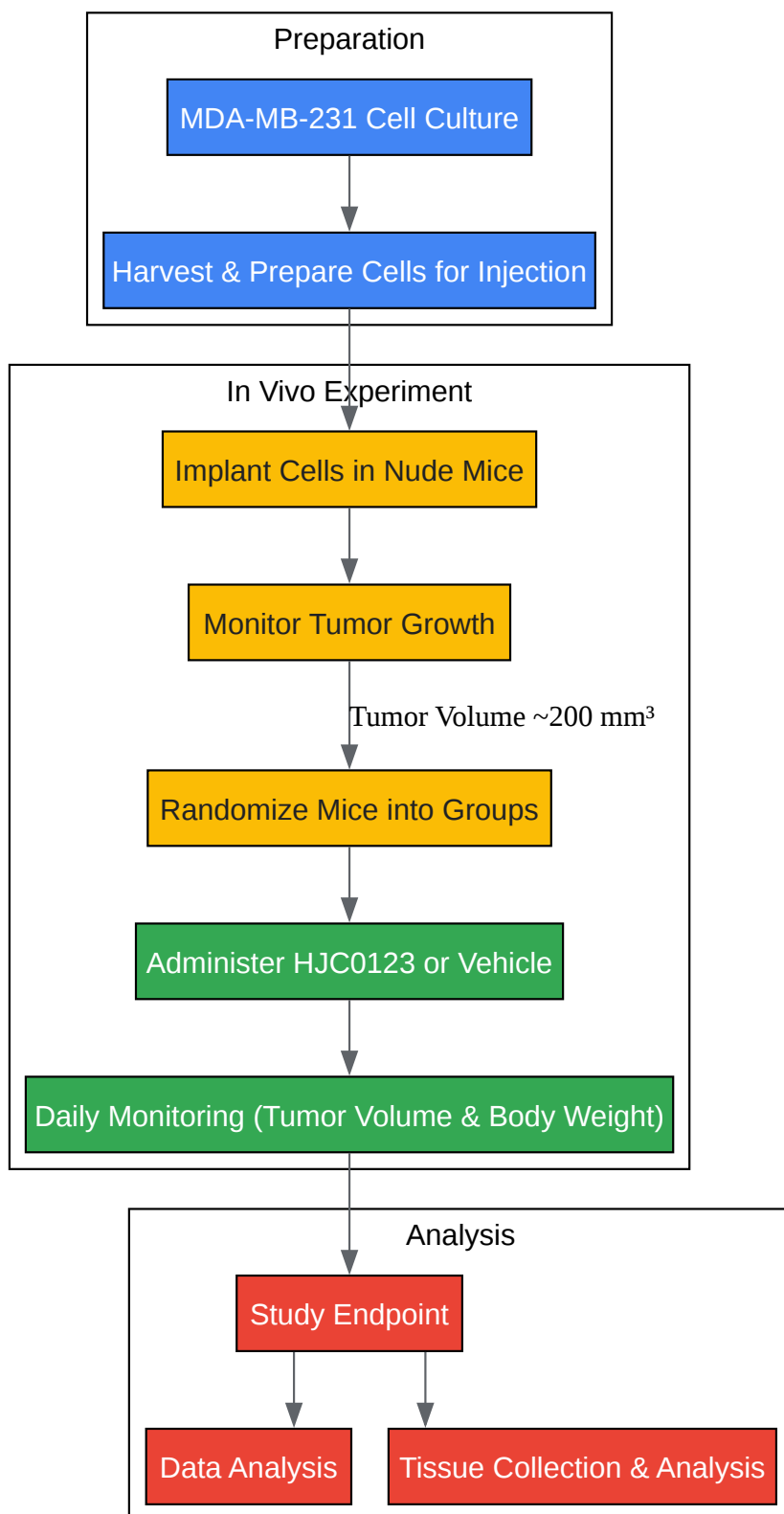
III. HJC0123 Administration

- Drug Preparation:
 - Prepare a stock solution of **HJC0123**.
 - On each treatment day, dilute the stock solution to the final desired concentration (50 mg/kg) in the vehicle (50% DMSO and 50% polyethylene glycol).
- Vehicle Preparation: Prepare a vehicle control solution of 50% DMSO and 50% polyethylene glycol.
- Administration:
 - Administer **HJC0123** (50 mg/kg) or vehicle to the respective groups of mice via oral gavage.
 - The administration volume should be calculated based on the individual mouse's body weight.
- Dosing Schedule: Administer the treatment five days per week for the duration of the study.

IV. Efficacy Evaluation and Endpoint

- Data Collection: Continue to measure tumor volume and body weight daily throughout the treatment period.

- **Endpoint Criteria:** The study may be terminated when tumors in the control group reach a predetermined size, or based on other ethical considerations.
- **Tissue Collection:** At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., Western blot, immunohistochemistry) to assess the pharmacodynamic effects of **HJC0123**.



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Caption: Workflow for **HJC0123** administration in nude mice.

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